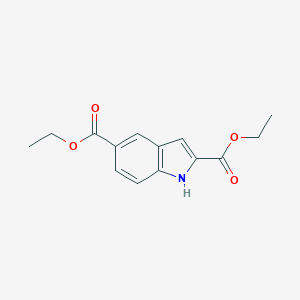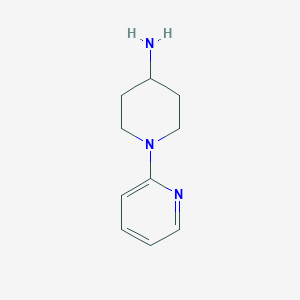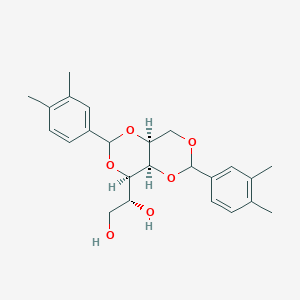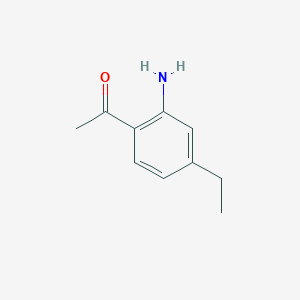
1-(2-Amino-4-ethylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-4-ethylphenyl)ethanone, also known as 4-Ethylamphetamine or 4-EEA, is a chemical compound that belongs to the amphetamine class of drugs. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
1-(2-Amino-4-ethylphenyl)ethanone has been extensively studied for its potential applications in scientific research. It has been used as a reference standard in analytical chemistry to develop new analytical methods for the detection and quantification of amphetamines in biological samples. It has also been used in pharmacological studies to investigate the mechanism of action of amphetamines and their effects on the central nervous system.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-4-ethylphenyl)ethanone is similar to that of other amphetamines. It acts by increasing the release of dopamine, norepinephrine, and serotonin in the brain, which leads to increased alertness, focus, and mood. It also inhibits the reuptake of these neurotransmitters, which prolongs their effects and leads to a feeling of euphoria.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-(2-Amino-4-ethylphenyl)ethanone are similar to those of other amphetamines. It increases heart rate, blood pressure, and body temperature. It also decreases appetite and causes insomnia. Prolonged use of amphetamines can lead to addiction, tolerance, and withdrawal symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Amino-4-ethylphenyl)ethanone has several advantages and limitations for lab experiments. It is a well-studied compound that has been extensively characterized. It is also readily available and relatively inexpensive. However, its use is restricted due to its potential for abuse and addiction. It is also toxic and can be hazardous if not handled properly.
Orientations Futures
There are several future directions for research on 1-(2-Amino-4-ethylphenyl)ethanone. One area of research is the development of new analytical methods for the detection and quantification of amphetamines in biological samples. Another area of research is the investigation of the long-term effects of amphetamine use on the brain and behavior. Finally, there is a need for the development of new drugs that can mimic the effects of amphetamines without the potential for abuse and addiction.
Conclusion:
In conclusion, 1-(2-Amino-4-ethylphenyl)ethanone is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been used as a reference standard in analytical chemistry and in pharmacological studies to investigate the mechanism of action of amphetamines. While it has several advantages for lab experiments, its potential for abuse and addiction limits its use. There are several future directions for research on 1-(2-Amino-4-ethylphenyl)ethanone, including the development of new analytical methods and the investigation of the long-term effects of amphetamine use.
Méthodes De Synthèse
The synthesis of 1-(2-Amino-4-ethylphenyl)ethanone is a complex process that involves multiple steps. The first step involves the condensation of 4-Ethylbenzaldehyde with nitroethane in the presence of a catalyst to form 1-(4-ethylphenyl)-2-nitropropene. The second step involves the reduction of 1-(4-ethylphenyl)-2-nitropropene with a reducing agent to form 1-(4-ethylphenyl)propane-2-amine. The final step involves the oxidation of 1-(4-ethylphenyl)propane-2-amine with an oxidizing agent to form 1-(2-Amino-4-ethylphenyl)ethanone.
Propriétés
Numéro CAS |
141030-66-2 |
|---|---|
Nom du produit |
1-(2-Amino-4-ethylphenyl)ethanone |
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
1-(2-amino-4-ethylphenyl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-3-8-4-5-9(7(2)12)10(11)6-8/h4-6H,3,11H2,1-2H3 |
Clé InChI |
ISNJDSGIXFKGKO-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)C(=O)C)N |
SMILES canonique |
CCC1=CC(=C(C=C1)C(=O)C)N |
Synonymes |
Ethanone, 1-(2-amino-4-ethylphenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate](/img/structure/B138300.png)

![2-Propan-2-yl-1-azabicyclo[2.2.2]octane](/img/structure/B138307.png)
![Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B138309.png)
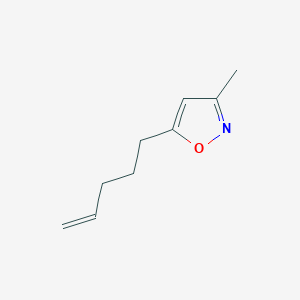
![7-[(3R,4R)-3-amino-4-methylpyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid](/img/structure/B138315.png)
![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol N,N-dimethylcarbamate](/img/structure/B138319.png)
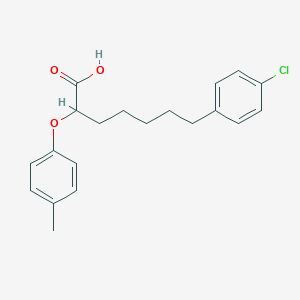
![Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate](/img/structure/B138325.png)
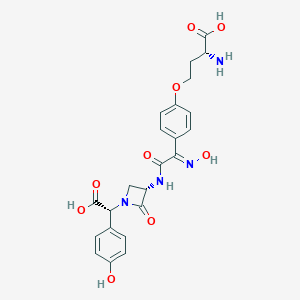
![Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate](/img/structure/B138330.png)
